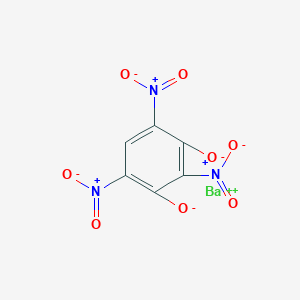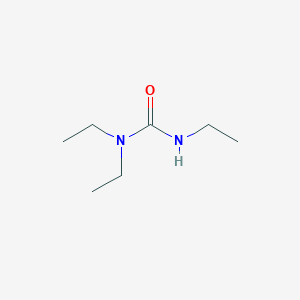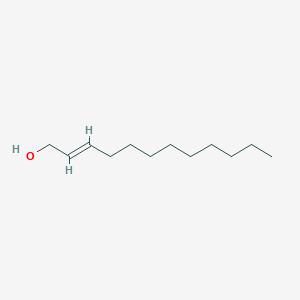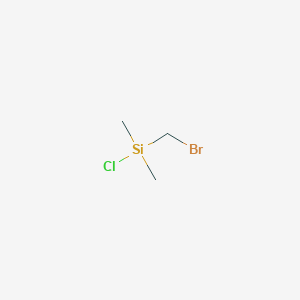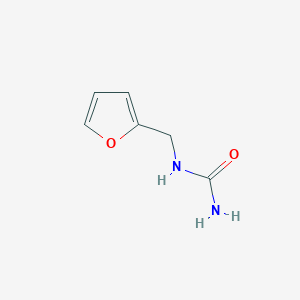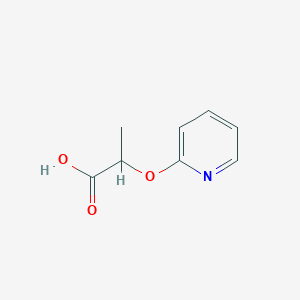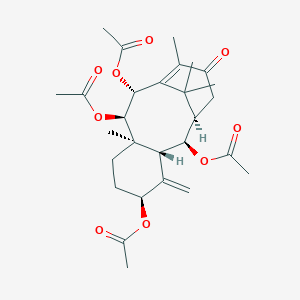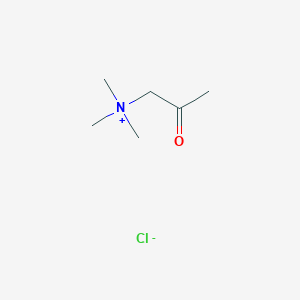
Trimethyl(2-oxopropyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-oxopropyl)azanium chloride is not directly discussed in the provided papers. However, the papers do discuss various organic compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of related compounds. For instance, the synthesis of complex organic compounds with multiple functional groups and their interactions with other chemicals is a common theme .
Synthesis Analysis
The synthesis of organic compounds with nitrogen and phosphorus centers is highlighted in the papers. For example, a two-step synthesis process is used to create a reactive ylid of trivalent phosphorus, which can be further oxidized or react with methanol to form different derivatives . Another paper describes the synthesis of a tertiary alkyl oxonium salt, which is notable for its resistance to solvolysis and its ability to undergo S(N)2 reactions at a tertiary carbon center . These synthesis methods and the stability of the resulting compounds could be relevant when considering the synthesis of Trimethyl(2-oxopropyl)azanium chloride.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The paper on the dication with different counter-anions provides detailed information on the crystalline structure, stabilized by a network of hydrogen bonds and charge-assisted intermolecular interactions . This information is valuable for predicting how Trimethyl(2-oxopropyl)azanium chloride might interact with other molecules and ions in a solid-state environment.
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the oxidation of phosphorus ylids , the substitution reactions of tertiary alkyl oxonium salts with nucleophiles , and the reactions of organosilicon compounds with organocopper compounds and carbonyl compounds . These reactions demonstrate the reactivity of different functional groups and the influence of molecular structure on reaction pathways, which is relevant for understanding the chemical behavior of Trimethyl(2-oxopropyl)azanium chloride.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of Trimethyl(2-oxopropyl)azanium chloride, they do provide insights into the properties of similar compounds. For example, the resistance to solvolysis and the formation of stable crystalline structures are physical and chemical properties that could be considered when analyzing Trimethyl(2-oxopropyl)azanium chloride. The intermolecular interactions and the stability of various organic salts in different environments are also discussed, which can inform the understanding of the compound's behavior under various conditions.
properties
IUPAC Name |
trimethyl(2-oxopropyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQEKRZRYAIDV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637545 |
Source


|
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(2-oxopropyl)azanium chloride | |
CAS RN |
54541-46-7 |
Source


|
| Record name | NSC83556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



